molecular formula C16H17N3O2S B5699853 [(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-methylphenyl)sulfanylpropanoate

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-methylphenyl)sulfanylpropanoate

Cat. No.: B5699853
M. Wt: 315.4 g/mol
InChI Key: VEPMFCSZXANDHL-UHFFFAOYSA-N
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Description

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-methylphenyl)sulfanylpropanoate is a complex organic compound with a unique structure that combines a pyridine ring, an amino group, and a sulfanylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-methylphenyl)sulfanylpropanoate typically involves multiple steps, starting with the preparation of the pyridine derivative. The amino group is introduced through a nucleophilic substitution reaction, followed by the formation of the sulfanylpropanoate moiety via a thiol-ene reaction. The final step involves the formation of the Z-configuration through a selective isomerization process.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the use of catalysts to enhance reaction rates and the implementation of purification steps such as crystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-methylphenyl)sulfanylpropanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-methylphenyl)sulfanylpropanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of [(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-methylphenyl)sulfanylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal complexes.

    Piperacillin Related Compound E: A derivative of piperacillin used in pharmaceuticals.

Uniqueness

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-methylphenyl)sulfanylpropanoate is unique due to its combination of a pyridine ring, an amino group, and a sulfanylpropanoate moiety. This structure provides distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-methylphenyl)sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-11-6-8-13(9-7-11)22-12(2)16(20)21-19-15(17)14-5-3-4-10-18-14/h3-10,12H,1-2H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPMFCSZXANDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(C)C(=O)ON=C(C2=CC=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SC(C)C(=O)O/N=C(/C2=CC=CC=N2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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